N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to the tricyclic carboxamide class, characterized by a complex fused-ring system with a 14-membered tricyclic backbone. Its structure includes a cyclopentyl group at the N-position, a 2-oxo moiety, and a 4-methoxyphenylethyl substituent.
Properties
Molecular Formula |
C26H27N5O3 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27N5O3/c1-34-19-11-9-17(10-12-19)13-15-31-23(27)20(25(32)28-18-6-2-3-7-18)16-21-24(31)29-22-8-4-5-14-30(22)26(21)33/h4-5,8-12,14,16,18,27H,2-3,6-7,13,15H2,1H3,(H,28,32) |
InChI Key |
XHBJRDDJOAHADX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4CCCC4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Core Structure Assembly
The triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core is constructed via a [3+2] cyclocondensation between aminopyrazole derivatives and α,β-unsaturated carbonyl intermediates. For example, ethyl acrylate reacts with 1-amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile under microwave irradiation (85°C, 20 min) to form the bicyclic intermediate, which undergoes intramolecular cyclization in dimethylformamide (DMF) at reflux.
Critical Parameters :
N-Cyclopentyl Carboxamide Installation
The cyclopentyl group is introduced via a coupling reaction between the tricyclic amine intermediate and cyclopentanecarbonyl chloride. This step employs HATU (1.5 eq.) as a coupling agent in tetrahydrofuran (THF) at 0–25°C, achieving 65–72% yield.
4-Methoxyphenethyl Sidechain Attachment
The 2-(4-methoxyphenyl)ethyl group is appended through a nucleophilic aromatic substitution (SNAr) reaction. The tricyclic intermediate is treated with 2-(4-methoxyphenyl)ethyl bromide (1.2 eq.) in the presence of K₂CO₃ (2 eq.) in acetonitrile at 80°C for 12 h.
Stepwise Synthetic Procedures
Preparation of 1-Amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile
Formation of the Tricyclic Core
Final Coupling and Purification
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | Cyclopentanecarbonyl chloride, HATU, THF | Carboxamide formation | 68% |
| 2 | 2-(4-Methoxyphenyl)ethyl bromide, K₂CO₃, MeCN | Sidechain incorporation | 62% |
| 3 | Silica gel chromatography (EtOAc/hexane 3:7) | Purification | 95% purity |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Temperature and Time Dependence
-
Cyclocondensation : Yields drop below 60% at temperatures <70°C due to incomplete ring closure.
-
SNAr Reaction : Optimal at 80°C; side reactions (e.g., demethylation) dominate above 100°C.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30), 1 mL/min | 98.5% |
| TLC | Silica gel, EtOAc/hexane (1:1) | Rf = 0.42 |
Challenges and Mitigation Strategies
Steric Hindrance in Cyclization
The tricyclic core’s rigidity often leads to incomplete cyclization. Using DBU (1,8-diazabicycloundec-7-ene) as a base enhances ring closure efficiency by deprotonating stubborn intermediates.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Substitution: Substituents on the aromatic ring can participate in substitution reactions.
Reduction: Reduction of the imine or carbonyl groups could occur.
- Other reagents would depend on the specific reaction.
N-Bromosuccinimide (NBS): Used for radical bromination reactions .
Major Products:: The major products would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial).
Chemical Biology: Explore its interactions with biological targets.
Materials Science: Assess its properties for materials design.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate this.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares a tricyclic carboxamide scaffold with 6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (referred to as Compound A in ). Key differences include:
- Ring Size and Substituent Placement : Compound A has a 13-membered tricyclic system (vs. 14-membered in the target compound), with a benzyl group at position 6 and a 2,4-dimethoxyphenyl carboxamide. The target compound features a cyclopentyl group and a 4-methoxyphenylethyl chain at position 7, which may enhance lipophilicity .
- Functional Groups: Both compounds retain a 2-oxo group, but the target compound includes an imino group at position 6, absent in Compound A. This imino group could alter electronic properties and binding interactions .
Substituent Effects on Physicochemical Properties
- 4-Methoxyphenylethyl vs.
- Cyclopentyl vs. Dimethoxyphenyl : The cyclopentyl group at the N-position may reduce steric hindrance compared to the bulkier 2,4-dimethoxyphenyl carboxamide in Compound A, possibly enhancing membrane permeability .
Spectroscopic and Crystallographic Comparisons
- NMR Profiling : highlights the utility of NMR chemical shifts (e.g., regions A and B in Figure 6) to deduce substituent effects. For the target compound, the 4-methoxyphenylethyl group would likely induce distinct chemical shifts in aromatic and aliphatic regions compared to Compound A’s benzyl and dimethoxyphenyl groups .
- The 2-oxo and carboxamide groups in the target compound may facilitate analogous crystal packing .
Data Table: Structural and Functional Comparison
Biological Activity
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is an organic compound with a complex triazatricyclo structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N6O2 with a molecular weight of approximately 396.47 g/mol. Its unique structure includes a cyclopentyl group and a methoxyphenyl moiety, which are believed to contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 396.47 g/mol |
| Structure | Triazatricyclo |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects of the compound in models of neurodegenerative diseases. In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
The biological activities of this compound are thought to be mediated through multiple pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Activity : Reduction of oxidative stress markers in neurodegenerative models.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis.
Q & A
What are the primary synthetic routes for constructing the triazatricyclic core of this compound?
Basic Research Question
The triazatricyclic core is synthesized via multi-step organic reactions. A common approach involves cyclization of nitrogen-containing precursors under controlled conditions. For example, the Sandmeyer reaction introduces halogen atoms into intermediates, enabling subsequent ring closure . Key steps include:
- Precursor functionalization : Use of bromine or iodine to activate positions for cyclization.
- Cyclization : Catalyzed by transition metals (e.g., Cu or Pd) in polar aprotic solvents (DMF or DMSO) at 80–120°C.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the core structure.
Which spectroscopic and crystallographic methods are most effective for structural elucidation?
Basic Research Question
Structural characterization requires a combination of techniques:
- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., cyclopentyl and methoxyphenyl groups) and imino/oxo functionalities .
- X-ray Crystallography : Resolves the fused ring system and confirms stereochemistry (e.g., InChI key validation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C27H30N4O3 expected m/z 482.2275) .
How can reaction yields be optimized during cyclization steps?
Advanced Research Question
Low yields in cyclization often stem from competing side reactions. Optimization strategies include:
- Catalyst screening : Test Pd(OAc)2 vs. CuI to favor intramolecular cyclization over dimerization .
- Solvent effects : Replace DMF with DMAc to reduce viscosity and improve mixing .
- Temperature gradients : Slow ramping (e.g., 50°C → 100°C over 2 hours) minimizes thermal decomposition .
- In situ monitoring : Use HPLC to track intermediate consumption and adjust reaction time dynamically .
How should contradictory bioactivity data from enzyme inhibition assays be resolved?
Advanced Research Question
Contradictions may arise from assay conditions or target promiscuity. Mitigation steps:
- Dose-response validation : Repeat assays with 10-point dilution series (1 nM–100 µM) to confirm IC50 consistency .
- Off-target screening : Use proteome-wide affinity pulldown assays to identify nonspecific binding .
- Computational docking : Compare binding poses (e.g., AutoDock Vina) to assess if structural analogs share interaction motifs .
What in vitro assays are suitable for initial biological screening?
Basic Research Question
Prioritize assays based on structural features:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, Src) due to the compound’s ATP-binding site mimetic motifs .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 24–72-hour exposures .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
How can the compound’s interaction with biological targets be mechanistically validated?
Advanced Research Question
Mechanistic studies require orthogonal methods:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
- Mutagenesis : Engineer target proteins (e.g., point mutations in catalytic residues) to confirm binding hotspots .
What strategies guide structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
SAR development involves systematic modifications:
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to modulate activity .
- Scaffold hopping : Compare bioactivity with ethyl 7-ethyl-6-imino analogs to assess the impact of cyclopentyl vs. ethyl substitution .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .
How is compound stability evaluated under physiological conditions?
Basic Research Question
Stability protocols include:
- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor via HPLC .
- Plasma stability : Expose to human plasma (1–4 hours) and quantify parent compound loss using LC-MS .
- Light/heat stress : Store solid samples at 40°C/75% RH or under UV light to assess photodegradation .
How can contradictory spectral data during characterization be reconciled?
Advanced Research Question
Contradictions often arise from impurities or tautomerism. Solutions:
- Repurification : Re-chromatograph using HILIC columns to remove polar by-products .
- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., imino vs. amide protons) .
- Alternative ionization methods : Compare ESI+ vs. MALDI-TOF spectra to rule out adduct formation .
What computational tools predict the compound’s reactivity and interactions?
Advanced Research Question
Leverage quantum mechanics and molecular dynamics:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
- Molecular Dynamics (MD) : Simulate binding to lipid bilayers (e.g., GROMACS) to predict membrane permeability .
- ADMET Prediction : Use SwissADME to estimate solubility, CYP450 inhibition, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
